Oxazolo[4,5-B]pyridine-2-thiol
Overview
Description
Oxazolo[4,5-B]pyridine-2-thiol is a heterocyclic compound that features a fused ring system consisting of an oxazole ring and a pyridine ring. This compound is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. The presence of both nitrogen and sulfur atoms in its structure contributes to its reactivity and versatility in chemical reactions.
Mechanism of Action
Target of Action
The primary targets of Oxazolo[4,5-B]pyridine-2-thiol are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is synthesized by the reaction of 2-hydroxy-3-aminopyridine with potassium ethylxanthogenate .
Biochemical Pathways
As research progresses, it is expected that the compound’s effects on various biochemical pathways will be identified .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. As this compound is a new chemical entity, comprehensive studies are needed to fully understand its effects .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .
Biochemical Analysis
Biochemical Properties
Oxazolo[4,5-B]pyridine-2-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiol group in this compound can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. This compound has been shown to interact with enzymes such as DNA gyrase, where it binds to the ATP binding site, thereby inhibiting the enzyme’s activity . Additionally, this compound can interact with other proteins through hydrogen bonding and hydrophobic interactions, influencing their structure and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has demonstrated antimicrobial activity against several bacterial strains by disrupting their cellular processes . In eukaryotic cells, this compound can modulate signaling pathways by interacting with key proteins, leading to changes in gene expression and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to inhibition or activation of their functions. For example, this compound inhibits DNA gyrase by binding to its ATP binding site, preventing the enzyme from performing its essential functions in DNA replication . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Over time, this compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound has been shown to perturb sphingolipid metabolism, leading to the accumulation of ceramides in treated cells . The interaction of this compound with enzymes involved in lipid metabolism can alter metabolic flux and affect the levels of key metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters and can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biochemical effects . The localization of this compound within subcellular compartments can impact its activity and function, including enzyme inhibition and gene regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolo[4,5-B]pyridine-2-thiol typically involves the reaction of 2-aminopyridin-3-ol with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction is carried out under reflux conditions in an aqueous medium, leading to the formation of the desired product . The reaction can be summarized as follows:
- Dissolve 2-aminopyridin-3-ol in water.
- Add carbon disulfide and potassium hydroxide to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and acidify with hydrochloric acid.
- Filter and purify the product.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using more efficient and scalable methods. One such method involves the use of triphosgene as a reagent, which allows for milder reaction conditions and higher yields . The steps include:
- Dissolve 2-amino-3-pyridinol in an appropriate solvent.
- Add an alkali and drip a triphosgene organic solution at a controlled temperature.
- Maintain the reaction at elevated temperatures for a specified duration.
- Cool the mixture and perform solid-liquid separation.
- Dry the product to obtain this compound.
Chemical Reactions Analysis
Types of Reactions
Oxazolo[4,5-B]pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Addition: The compound can react with electrophiles to form addition products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Addition: Electrophiles like alkylating agents and halogens can be used for addition reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Substitution: Alkylated or acylated derivatives.
Addition: Various addition products depending on the electrophile used.
Scientific Research Applications
Oxazolo[4,5-B]pyridine-2-thiol has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of antimicrobial and anticancer agents.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- Benzo[d]oxazole-2-thiol
- Benzo[d]thiazole-2-thiol
- Benzo[d]imidazole-2-thiol
- Oxazolo[5,4-b]pyridine-2-thiol
Uniqueness
Oxazolo[4,5-B]pyridine-2-thiol is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. This combination imparts distinct electronic properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
3H-[1,3]oxazolo[4,5-b]pyridine-2-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c10-6-8-5-4(9-6)2-1-3-7-5/h1-3H,(H,7,8,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSZJWYJYOGBGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=S)O2)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00993241 | |
Record name | [1,3]Oxazolo[4,5-b]pyridine-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00993241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7243-02-9 | |
Record name | [1,3]Oxazolo[4,5-b]pyridine-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00993241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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